Cas no 1805054-23-2 (Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate)

Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate
-
- インチ: 1S/C13H15NO3/c1-3-9-4-5-10(7-14)12(8-15)11(9)6-13(16)17-2/h4-5,15H,3,6,8H2,1-2H3
- InChIKey: GLOIPTLXHHYZFD-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(C#N)C=CC(CC)=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.3
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001878-1g |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate |
1805054-23-2 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 関連文献
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetateに関する追加情報
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate (CAS No. 1805054-23-2): An Emerging Compound in Pharmaceutical Research
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate (CAS No. 1805054-23-2) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of phenylacetates, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate is characterized by a phenyl ring substituted with a cyano group, an ethyl group, and a hydroxymethyl group, all attached to an acetate ester. This intricate arrangement of functional groups imparts the compound with a range of physicochemical properties that make it an attractive candidate for drug development. Recent studies have highlighted its potential as a lead molecule for the treatment of various diseases, particularly those involving oxidative stress and inflammation.
In the context of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate, recent research has focused on its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. This finding suggests that Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate has also shown promise in neuroprotective studies. Research conducted at the University of California, Los Angeles (UCLA) found that this compound significantly reduces oxidative stress and neuronal cell death in models of Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance mitochondrial function. These findings open up new avenues for the development of neuroprotective drugs targeting neurodegenerative disorders.
The pharmacokinetic profile of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate has also been extensively studied. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in clinical settings. These properties collectively suggest that Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate has a high therapeutic index and may be developed into a safe and effective drug.
Moreover, the synthetic accessibility of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate is another advantage that enhances its appeal as a pharmaceutical candidate. Synthetic routes have been optimized to yield high purity compounds with minimal by-products, ensuring consistent quality for both research and commercial purposes. This ease of synthesis also facilitates large-scale production, which is essential for clinical trials and eventual market entry.
In conclusion, Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate (CAS No. 1805054-23-2) represents a promising compound in the pharmaceutical industry due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its potential as a lead molecule for drug development. As more studies are conducted, it is anticipated that this compound will play a significant role in advancing therapeutic options for various diseases.
1805054-23-2 (Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate) 関連製品
- 2101196-49-8(4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide)
- 132098-76-1(3-Ferrocenylpropionic anhydride)
- 341965-36-4(4-(4-Methoxyphenyl)sulfanyl-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile)
- 2287288-75-7(3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid)
- 1890511-14-4(4-(2-chloroquinolin-3-yl)butan-2-one)
- 2172466-00-9(5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)
- 2137792-97-1(Furan, 2-(iodomethyl)-4-methyl-)
- 1638255-69-2(TERT-BUTYL 3-(PYRIDIN-3-YL)AZETIDINE-1-CARBOXYLATE)
- 2138541-24-7(3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol)
- 2128735-23-7(Fmoc-NH-ethyl-SS-propionic NHS ester)



